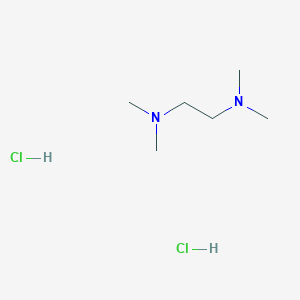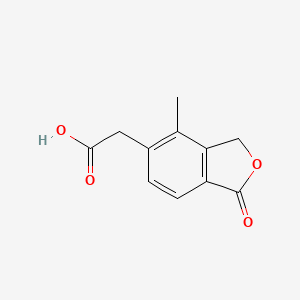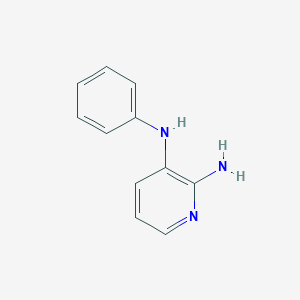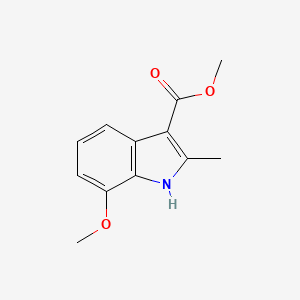
4-(nonylamino)-4-oxobutanoic acid
Descripción general
Descripción
4-(nonylamino)-4-oxobutanoic acid is a compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a nonylamino group and an oxo group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(nonylamino)-4-oxo- typically involves the reaction of butanoic acid derivatives with nonylamine under specific conditions. One common method is the amidation reaction, where butanoic acid is reacted with nonylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of butanoic acid, 4-(nonylamino)-4-oxo- may involve large-scale amidation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-(nonylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The nonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(nonylamino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-(nonylamino)-4-oxo- involves its interaction with molecular targets such as enzymes or receptors. The nonylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the oxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid: A simple carboxylic acid with a four-carbon chain.
Nonylamine: An amine with a nine-carbon chain.
4-Oxobutanoic acid: A carboxylic acid with an oxo group on the fourth carbon.
Uniqueness
4-(nonylamino)-4-oxobutanoic acid is unique due to the combination of a nonylamino group and an oxo group on the butanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
111875-81-1 |
|---|---|
Fórmula molecular |
C13H25NO3 |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
4-(nonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
TUEUEHBVNSTCIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC(=O)CCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-4-[1-(2-fluorophenyl)ethoxy]quinoline](/img/structure/B8747810.png)





![1-(4-Fluorophenyl)-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8747857.png)

![N-[4-(2-dimethylaminoethylsulfamoyl)phenyl]acetamide](/img/structure/B8747869.png)
